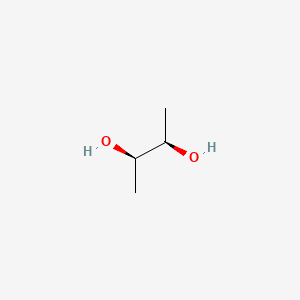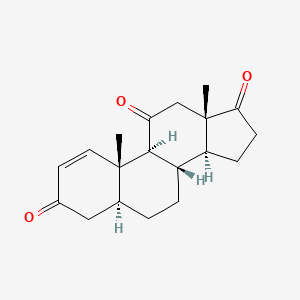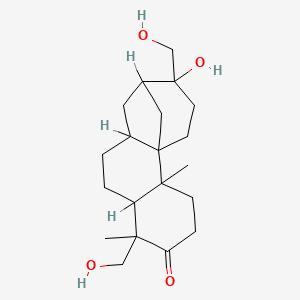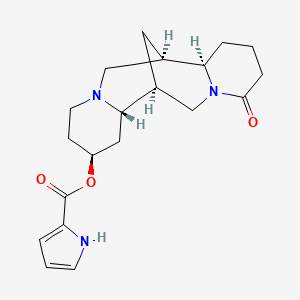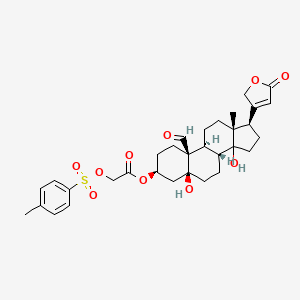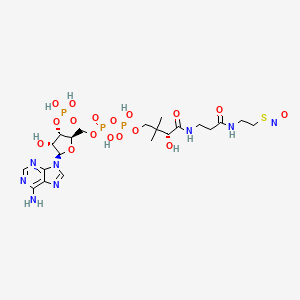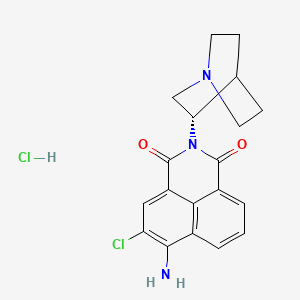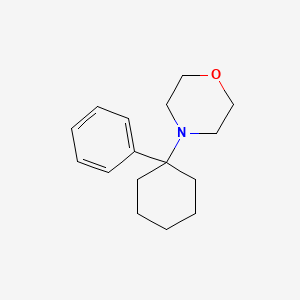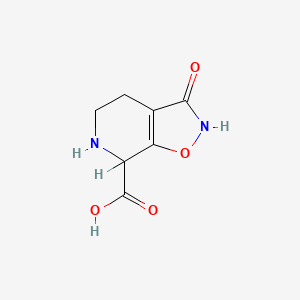
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid
概要
説明
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is a conformationally constrained cyclised analogue of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This compound has been studied for its effects on glutamate receptors, particularly in the context of excitatory neurotransmission .
準備方法
The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid involves several steps. One method includes the chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-5-carboxylic acid, followed by stereoconservative hydrolysis to obtain the enantiomers with high enantiomeric excess
化学反応の分析
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Biology: It helps in understanding the excitatory neurotransmission mediated by glutamate receptors.
Industry: While industrial applications are limited, it serves as a valuable tool in pharmaceutical research and development.
作用機序
The compound exerts its effects by interacting with glutamate receptors, particularly AMPA receptors. It causes excitations of spontaneously firing neurons in a manner similar to AMPA. The pharmacological effects are stereoselective, with the ®-enantiomer showing significant activity at native and cloned AMPA receptors . The molecular targets include the agonist binding site of the GluR2 subunit of AMPA receptors .
類似化合物との比較
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is unique due to its conformational constraint and specific interaction with AMPA receptors. Similar compounds include:
Muscimol: A conformationally restricted analogue of GABA, used to probe GABA receptors.
Nipecotic Acid: Another GABA analogue used in the development of GABAergic agents.
These compounds share structural similarities but differ in their specific interactions and effects on neurotransmitter systems.
特性
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-1-2-8-4(7(11)12)5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSIGIYXZNQZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=O)NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008614 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89017-63-0 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089017630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


